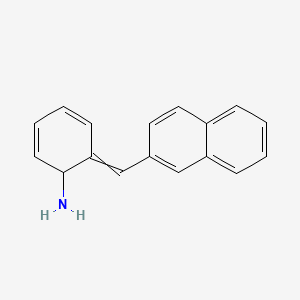
Lumbokinase capsules
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lumbrokinase is a group of proteolytic enzymes derived from the earthworm species Lumbricus rubellus. These enzymes are known for their potent fibrinolytic properties, meaning they can break down fibrin, a protein involved in blood clotting. Lumbrokinase has been extensively studied for its potential health benefits, particularly in cardiovascular health, where it helps to prevent and dissolve blood clots .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Lumbrokinase is typically extracted from the earthworm Lumbricus rubellus. The extraction process involves homogenizing the earthworms and then subjecting the homogenate to a series of purification steps, including ammonium sulfate precipitation, dialysis, and chromatography . The enzymes are then lyophilized to produce a stable powder form.
Industrial Production Methods
Industrial production of lumbrokinase involves large-scale cultivation of earthworms, followed by extraction and purification of the enzymes. The process is labor-intensive and time-consuming, as it requires maintaining optimal conditions for earthworm growth and enzyme activity .
Analyse Des Réactions Chimiques
Types of Reactions
Lumbrokinase primarily undergoes proteolytic reactions, where it breaks down proteins such as fibrin. It does not typically undergo oxidation, reduction, or substitution reactions .
Common Reagents and Conditions
The primary reagents used in the extraction and purification of lumbrokinase include ammonium sulfate for precipitation, various buffers for maintaining pH, and chromatographic media for purification .
Major Products Formed
The major product formed from the enzymatic activity of lumbrokinase is the degradation of fibrin into smaller peptides, which helps in dissolving blood clots .
Applications De Recherche Scientifique
Lumbrokinase has a wide range of scientific research applications:
Cardiovascular Health: It is used to prevent and treat conditions related to blood clotting, such as deep vein thrombosis, stroke, and myocardial infarction
Neurological Health: Emerging research suggests that lumbrokinase may offer neuroprotective benefits by improving blood flow to the brain.
Anti-inflammatory Properties: Lumbrokinase has been shown to reduce inflammation, making it useful in treating conditions like arthritis.
Cancer Research: Some studies suggest that lumbrokinase may help slow the growth of tumors by improving blood flow and reducing the formation of blood clots that can feed tumors.
Comparaison Avec Des Composés Similaires
Lumbrokinase is often compared with other fibrinolytic enzymes such as nattokinase and serrapeptase:
Nattokinase: Derived from fermented soybeans, nattokinase also has fibrinolytic properties but is less potent than lumbrokinase.
Serrapeptase: Derived from the digestive system of silkworms, serrapeptase is known for its anti-inflammatory and pain-relieving properties.
Lumbrokinase stands out due to its superior potency in dissolving blood clots and its broader range of applications in cardiovascular and neurological health .
Propriétés
Formule moléculaire |
C17H15N |
|---|---|
Poids moléculaire |
233.31 g/mol |
Nom IUPAC |
6-(naphthalen-2-ylmethylidene)cyclohexa-2,4-dien-1-amine |
InChI |
InChI=1S/C17H15N/c18-17-8-4-3-7-16(17)12-13-9-10-14-5-1-2-6-15(14)11-13/h1-12,17H,18H2 |
Clé InChI |
MLVMQHOUVDMPCQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C=C(C=CC2=C1)C=C3C=CC=CC3N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















